2-Chloro-3-(4-methoxyphenyl)-1-propene
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Overview
Description
2-Chloro-3-(4-methoxyphenyl)-1-propene is an organic compound characterized by the presence of a chloro group, a methoxyphenyl group, and a propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(4-methoxyphenyl)-1-propene can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with allyl chloride in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon can be employed to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(4-methoxyphenyl)-1-propene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The propene chain can be oxidized to form corresponding epoxides or diols.
Reduction Reactions: The compound can undergo reduction to form the corresponding alkane.
Common Reagents and Conditions
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 2-hydroxy-3-(4-methoxyphenyl)-1-propene or 2-amino-3-(4-methoxyphenyl)-1-propene.
Oxidation: Formation of 2-chloro-3-(4-methoxyphenyl)propane-1,2-diol.
Reduction: Formation of 2-chloro-3-(4-methoxyphenyl)propane.
Scientific Research Applications
2-Chloro-3-(4-methoxyphenyl)-1-propene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(4-methoxyphenyl)-1-propene involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(4-hydroxyphenyl)-1-propene: Similar structure but with a hydroxy group instead of a methoxy group.
2-Chloro-3-(4-methylphenyl)-1-propene: Similar structure but with a methyl group instead of a methoxy group.
2-Chloro-3-(4-nitrophenyl)-1-propene: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
2-Chloro-3-(4-methoxyphenyl)-1-propene is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. The methoxy group can enhance the compound’s solubility in organic solvents and its ability to participate in hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
1-(2-chloroprop-2-enyl)-4-methoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6H,1,7H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQALXPMEXDREE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50448756 |
Source
|
Record name | 1-(2-Chloroprop-2-en-1-yl)-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91284-04-7 |
Source
|
Record name | 1-(2-Chloroprop-2-en-1-yl)-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50448756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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